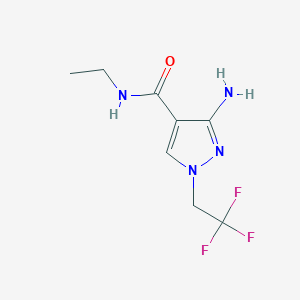
3-Amino-N-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-N-éthyl-1-(2,2,2-trifluoroéthyl)-1H-pyrazole-4-carboxamide est un composé organique synthétique appartenant à la famille des pyrazoles. Les pyrazoles sont des composés hétérocycliques à cinq chaînons contenant deux atomes d’azote en positions adjacentes.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-Amino-N-éthyl-1-(2,2,2-trifluoroéthyl)-1H-pyrazole-4-carboxamide implique généralement les étapes suivantes :
Formation du cycle pyrazole : Ceci peut être réalisé par réaction de l’hydrazine avec un composé 1,3-dicarbonyle en conditions acides ou basiques.
Introduction du groupe trifluoroéthyle : Cette étape implique l’alkylation du cycle pyrazole avec un agent trifluoroéthylant tel que l’iodure de 2,2,2-trifluoroéthyle.
Amination et formation de carboxamide :
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l’optimisation des voies de synthèse ci-dessus afin de maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu, de principes de chimie verte et de techniques de purification avancées.
Analyse Des Réactions Chimiques
Types de réactions
3-Amino-N-éthyl-1-(2,2,2-trifluoroéthyl)-1H-pyrazole-4-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe amino peut être oxydé pour former des dérivés nitro ou nitroso.
Réduction : Le groupe carboxamide peut être réduit pour former des amines.
Substitution : Le groupe trifluoroéthyle peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le peroxyde d’hydrogène ou le permanganate de potassium en conditions acides ou basiques.
Réduction : Des réactifs tels que l’hydrure de lithium et d’aluminium ou l’hydrogène gazeux avec un catalyseur métallique.
Substitution : Des réactifs tels que l’hydrure de sodium ou d’autres bases fortes pour déprotoner le cycle pyrazole, suivis d’une réaction avec des électrophiles.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendraient des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation pourrait produire des dérivés nitro, tandis que la réduction pourrait produire des amines primaires ou secondaires.
Applications De Recherche Scientifique
Chimie : En tant que brique élémentaire pour la synthèse de molécules plus complexes.
Biologie : En tant que composé bioactif potentiel pour l’étude de l’inhibition enzymatique ou de la liaison aux récepteurs.
Médecine : En tant que composé de tête pour le développement de nouveaux médicaments.
Industrie : En tant qu’intermédiaire dans la production de produits agrochimiques ou de matériaux ayant des propriétés spécifiques.
Mécanisme D'action
Le mécanisme d’action du 3-Amino-N-éthyl-1-(2,2,2-trifluoroéthyl)-1H-pyrazole-4-carboxamide dépendrait de son application spécifique. En chimie médicinale, il pourrait agir en se liant à des enzymes ou des récepteurs spécifiques, modulant ainsi leur activité. Le groupe trifluoroéthyle pourrait améliorer son affinité de liaison et sa sélectivité par des interactions hydrophobes et des effets électroniques.
Comparaison Avec Des Composés Similaires
Composés similaires
3-Amino-1H-pyrazole-4-carboxamide : Il n’y a pas de groupes éthyle et trifluoroéthyle.
N-Éthyl-1H-pyrazole-4-carboxamide : Il n’y a pas de groupes amino et trifluoroéthyle.
1-(2,2,2-Trifluoroéthyl)-1H-pyrazole-4-carboxamide : Il n’y a pas de groupes amino et éthyle.
Unicité
3-Amino-N-éthyl-1-(2,2,2-trifluoroéthyl)-1H-pyrazole-4-carboxamide est unique en raison de la présence du groupe trifluoroéthyle, qui peut influer considérablement sur ses propriétés chimiques et biologiques.
Propriétés
Formule moléculaire |
C8H11F3N4O |
|---|---|
Poids moléculaire |
236.19 g/mol |
Nom IUPAC |
3-amino-N-ethyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C8H11F3N4O/c1-2-13-7(16)5-3-15(14-6(5)12)4-8(9,10)11/h3H,2,4H2,1H3,(H2,12,14)(H,13,16) |
Clé InChI |
HOJVDOWCYNGVHM-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C1=CN(N=C1N)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



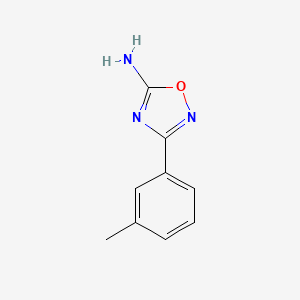
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733960.png)
![1-cyclopentyl-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11733968.png)
![[3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11733969.png)
![(3S)-3-amino-3-[4-chloro-2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11733984.png)
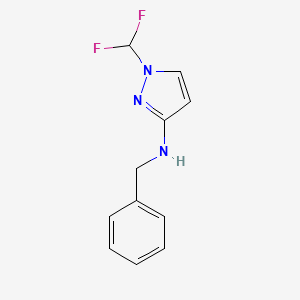
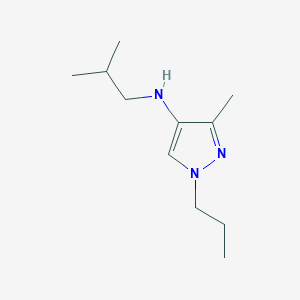
![2-methoxy-4-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11734009.png)
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11734010.png)
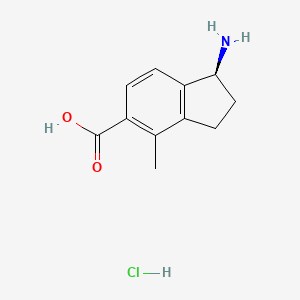

![2-(4-{[(1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11734035.png)

